2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid
Description
2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid (CAS: 438613-40-2) is a cyclohexanecarboxylic acid derivative featuring a butylamino group and a carbonyl moiety. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . Structurally, the compound combines a cyclohexane ring (adopting chair or boat conformations) with a planar amide bond and a secondary butyl substituent. This configuration confers flexibility and reactivity, making it a candidate for drug design, polymer chemistry, and enzyme modulation . Despite its commercial availability, direct scientific research on its biological activity or applications remains sparse, necessitating inferences from structural analogs .
Properties
IUPAC Name |
2-(butylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h9-10H,2-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXSDJFHXYJJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403003 | |
| Record name | 2-(Butylcarbamoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438613-40-2 | |
| Record name | 2-(Butylcarbamoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Amide Formation Chemistry Applicable to Target Compound
Carbodiimide-Mediated Coupling Reactions
The formation of amide bonds represents a fundamental transformation in organic chemistry, particularly relevant to the synthesis of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid. Carbodiimide coupling agents are widely employed for this purpose due to their ability to activate carboxylic acids toward nucleophilic attack by amines.
The mechanism of carbodiimide-mediated amide formation proceeds through several key steps:
- Deprotonation of the carboxylic acid by the carbodiimide, generating a carboxylate nucleophile
- Nucleophilic attack by the carboxylate on the central carbon of the carbodiimide
- Formation of an O-acylisourea intermediate with enhanced electrophilicity
- Nucleophilic attack by the amine (butylamine in our case) on the activated carbonyl
- Formation of the amide product and a urea byproduct
This mechanism applies directly to the synthesis of this compound when using cyclohexanecarboxylic acid and butylamine as starting materials.
Common Coupling Reagents
Several coupling reagents can facilitate the preparation of this compound, each with distinct advantages:
| Coupling Agent | Full Name | Advantages | Disadvantages |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | High yields, economical, widely available | Insoluble DCU byproduct, potential allergenic properties |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproducts, easier purification | Higher cost, moisture sensitive |
| HOBt | 1-Hydroxybenzotriazole | Reduces racemization, increases reactivity when used with carbodiimides | Additional reagent, potential explosive hazard when dry |
| DMAP | 4-Dimethylaminopyridine | Effective catalytic activator | Less effective alone, typically used as co-reagent |
Research indicates that combinations of these reagents, particularly EDC with HOBt, provide superior results for amide formation due to synergistic activation effects.
Specific Preparation Methods for this compound
DCC Coupling Method
The DCC coupling method represents one of the most straightforward approaches for synthesizing this compound. The detailed procedure involves:
Reaction Procedure:
- Cyclohexanecarboxylic acid (1.0 equiv.) is dissolved in anhydrous dichloromethane (10-15 mL per gram of acid)
- The solution is cooled to 0°C in an ice bath
- DCC (1.1 equiv.) is added portionwise to the cooled solution
- The reaction mixture is stirred for 30 minutes at 0°C to allow formation of the O-acylisourea intermediate
- Butylamine (1.1 equiv.) is added dropwise
- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours
- The resulting N,N'-dicyclohexylurea (DCU) precipitate is removed by filtration
- The filtrate is washed sequentially with 1M HCl, saturated NaHCO₃, and brine
- The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated
- The crude product is purified by column chromatography or recrystallization
Reaction Conditions and Parameters:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane | THF or DMF are alternatives |
| Temperature | 0°C to room temperature | Initial cooling reduces side reactions |
| Reaction Time | 4-6 hours | Monitoring by TLC recommended |
| Molar Ratio (Acid:DCC:Amine) | 1:1.1:1.1 | Slight excess of reagents improves conversion |
| Concentration | 0.1-0.2 M | Higher dilution may improve yield |
| Expected Yield | 70-85% | After purification |
Mechanistic Considerations:
The DCC coupling reaction forms the insoluble DCU byproduct, which can be challenging to remove completely. This necessitates filtration followed by chromatographic purification to obtain the pure this compound. The reaction proceeds well at room temperature with relatively high yields, making it suitable for laboratory-scale synthesis.
EDC/HOBt Coupling Method
The EDC/HOBt coupling method offers advantages in terms of purification due to the water-solubility of the urea byproduct:
Reaction Procedure:
- Cyclohexanecarboxylic acid (1.0 equiv.) is dissolved in DMF or dichloromethane (10-15 mL per gram)
- HOBt (1.2 equiv.) and EDC·HCl (1.5 equiv.) are added to the solution
- The mixture is stirred for 15-30 minutes at room temperature to form the activated ester
- Butylamine (1.1 equiv.) is added, followed by a tertiary amine base (e.g., triethylamine, 1.5 equiv.)
- The reaction mixture is stirred for 12-18 hours at room temperature
- The mixture is diluted with ethyl acetate or dichloromethane
- The organic phase is washed with 1M HCl, saturated NaHCO₃, and brine
- The organic phase is dried over Na₂SO₄, filtered, and concentrated
- The crude product is purified by column chromatography
Reaction Conditions and Parameters:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | DMF or dichloromethane | DMF enhances solubility but is harder to remove |
| Temperature | Room temperature | No cooling generally required |
| Reaction Time | 12-18 hours | Longer time than DCC method |
| Molar Ratio (Acid:EDC:HOBt:Amine) | 1:1.5:1.2:1.1 | HOBt enhances activation |
| Concentration | 0.1-0.2 M | Similar to DCC method |
| Expected Yield | 75-90% | Often higher than DCC method |
An example from related research shows the application of this method: "Methyl trans-4-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate (100 mg, 0.37 mmol) was dissolved in DMF (2 mL). To the solution, [2,5-dichloro-4-[(1-methyl-1H-3-indolylcarbonyl)amino]phenyl]acetic acid (140 mg, 0.37 mmol), 1-hydroxybenzotriazole (HOBt) (95 mg, 0.70 mmol), dimethylaminopyridine (DMAP) (catalytic amount), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (107 mg, 0.56 mmol) were added. The mixture was stirred for 18 hours at room temperature."
Acid Chloride Method
The acid chloride method provides an alternative approach that can be more suitable for larger-scale synthesis:
Reaction Procedure:
- Cyclohexanecarboxylic acid (1.0 equiv.) is suspended in anhydrous dichloromethane or THF
- Thionyl chloride (1.5-2.0 equiv.) or oxalyl chloride (1.2 equiv.) with catalytic DMF is added
- The mixture is refluxed for 2-3 hours to form the acid chloride
- The solvent and excess thionyl chloride are removed under reduced pressure
- The acid chloride is redissolved in anhydrous dichloromethane and cooled to 0°C
- A solution of butylamine (1.1 equiv.) and triethylamine (1.5 equiv.) in dichloromethane is added dropwise
- The reaction mixture is stirred for 1-2 hours, allowing it to warm to room temperature
- The mixture is washed with water, 1M HCl, saturated NaHCO₃, and brine
- The organic phase is dried, filtered, and concentrated
- The crude product is purified as described in previous methods
Reaction Conditions and Parameters:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent for Acid Chloride Formation | Dichloromethane or THF | Anhydrous conditions essential |
| Temperature for Acid Chloride Formation | Reflux | Effective conversion of acid to acid chloride |
| Halogenating Agent | Thionyl chloride or oxalyl chloride | SOCl₂ is more economical, oxalyl chloride produces gaseous byproducts |
| Solvent for Amidation | Dichloromethane | Good solvent for both components |
| Temperature for Amidation | 0°C to room temperature | Initial cooling controls exotherm |
| Reaction Time | 2-3 h (acid chloride), 1-2 h (amidation) | Faster than carbodiimide methods |
| Expected Yield | 65-80% | Overall yield after both steps |
Patent literature describes related processes: "The process comprises reacting a cyclohexanecarboxylic acid derivative of formula (I) with a halogenating agent, such as PX₃, PX₅, SOX₂, NCX or COX₂, to obtain the compound of formula (V)."
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent significantly impacts the efficiency of amide formation reactions for synthesizing this compound. Research findings on solvent effects include:
| Solvent | Effect on Reaction | Yield Impact | Practical Considerations |
|---|---|---|---|
| Dichloromethane | Excellent solubility of reagents, facilitates reaction | High yields (75-85%) | Relatively easy removal, toxicity concerns |
| Tetrahydrofuran | Good solubility, moderate polarity | Good yields (70-80%) | Peroxide formation risk, requires freshness |
| Dimethylformamide | Enhanced solubility for challenging substrates | Good yields (75-85%) | Difficult removal, high boiling point |
| Acetonitrile | Moderate polarity, good for carbodiimides | Moderate yields (65-75%) | Easier workup than DMF |
| Ethyl Acetate | Greener alternative, good solubility | Moderate yields (60-70%) | Reduced environmental impact |
Research has demonstrated that aprotic solvents generally deliver superior results for these coupling reactions, with dichloromethane and DMF emerging as the most effective options.
Temperature Optimization
Temperature control has been investigated as a critical parameter in achieving optimal yields:
| Temperature Range | Effects on Reaction | Recommended Application |
|---|---|---|
| 0-5°C | Minimizes side reactions, slows reaction rate | Initial activation stage, particularly for acid chloride method |
| 20-25°C (RT) | Balanced reactivity and selectivity | General coupling conditions for most methods |
| 40-60°C | Accelerates reaction, may increase side products | For challenging substrates with slow reaction rates |
| >60°C | Significant side reactions possible | Generally avoided for these coupling reactions |
Research indicates that initial activation at lower temperatures followed by reaction at room temperature provides the optimal balance between reaction rate and selectivity for this compound synthesis.
Catalyst and Additive Effects
Various additives can enhance the efficiency of the coupling reaction:
| Additive | Mechanism of Action | Optimal Usage Level | Effect on Yield |
|---|---|---|---|
| DMAP | Nucleophilic catalyst facilitating acyl transfer | 0.1-0.2 equiv. (catalytic) | +5-15% yield increase |
| HOBt | Forms active ester intermediate | 1.0-1.2 equiv. | +10-20% yield increase |
| Triethylamine | Neutralizes HCl formed, prevents protonation of amine | 1.1-1.5 equiv. | Essential for acid chloride method |
| Molecular sieves | Removes water, prevents hydrolysis | 10% w/w | Beneficial for moisture-sensitive reactions |
The combination of HOBt with EDC has been particularly well-documented for promoting efficient amide formation with minimal side reactions.
Purification and Characterization
Chromatographic Purification
Column chromatography provides effective purification of this compound:
| Solvent System | Ratio | Rf Value | Application |
|---|---|---|---|
| Hexane/Ethyl acetate | 7:3 to 1:1 | 0.3-0.5 | Standard purification |
| Dichloromethane/Methanol | 95:5 to 9:1 | 0.4-0.6 | Higher polarity system for difficult separations |
| Toluene/Acetone | 8:2 | 0.3-0.5 | Alternative system |
TLC monitoring using potassium permanganate or phosphomolybdic acid staining is recommended due to the compound's weak UV absorption.
Recrystallization Techniques
Recrystallization provides a scalable purification option:
| Solvent System | Procedure | Recovery | Purity |
|---|---|---|---|
| Ethyl acetate/Hexane | Dissolve in minimal hot ethyl acetate, add hexane until cloudy, cool slowly | 75-85% | >95% |
| Acetone/Water | Dissolve in acetone, add water dropwise until cloudy, refrigerate | 70-80% | >97% |
| Ethanol/Water | Dissolve in hot ethanol, add water to cloud point, cool | 75-85% | >95% |
Patent literature documents similar approaches: "The compound was filtered and washed twice with cyclohexane (150 mL). The compound was dried under vacuum at 80-85°C for 10-12 hours to get the title compound."
Analytical Characterization Methods
Comprehensive characterization of this compound involves multiple analytical techniques:
Spectroscopic Characterization:
| Technique | Expected Results | Diagnostic Features |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | Complex spectrum with signals at δ 0.9 (t, CH₃), 1.2-1.9 (m, cyclohexane and butyl CH₂), 2.1-2.5 (m, cyclohexane CH), 3.1-3.3 (q, CH₂NH), 5.5-6.0 (br, NH), 11.0-12.0 (br, COOH) | NH proton (amide) at 5.5-6.0 ppm, COOH at 11.0-12.0 ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals at δ 13-14 (CH₃), 20-22, 25-32 (CH₂), 38-40 (CH₂NH), 42-45 (CH-CO), 47-50 (CH-COOH), 172-175 (C=O amide), 178-182 (COOH) | Two carbonyl carbons at distinct chemical shifts |
| IR (neat, cm⁻¹) | 3300-3400 (N-H), 3200-3500 (br, O-H), 2920-2960 (C-H), 1700-1720 (C=O acid), 1630-1650 (C=O amide) | Dual carbonyl stretching bands |
| MS (ESI) | m/z 228 [M+H]⁺, 250 [M+Na]⁺, 210 [M-OH]⁺ | Molecular ion and characteristic fragmentation pattern |
Purity Analysis:
| Technique | Method Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, Acetonitrile/Water (0.1% TFA) gradient, UV detection at 210-220 nm | Single peak with >95% area |
| Elemental Analysis | C₁₂H₂₁NO₃ | C: 63.41%, H: 9.31%, N: 6.16% (±0.4%) |
| TLC | Hexane/Ethyl acetate (1:1), visualized with KMnO₄ or PMA | Single spot, Rf ≈ 0.4 |
The acidity of the carboxylic acid group in this compound is comparable to that of simple cyclohexanecarboxylic acid (pKa ≈ 4.9), as indicated by related research on similar cyclohexanecarboxylic acid derivatives.
Specialized Preparation Methods
Enzymatic Approaches
Enzymatic methods represent an environmentally friendly alternative for amide bond formation:
| Enzyme | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Lipases (e.g., Candida antarctica lipase B) | Aqueous buffer/organic solvent, pH 7-8, 30-40°C, 24-48h | High selectivity, mild conditions | Limited substrate scope, expensive enzyme |
| Proteases (in reverse) | Organic solvent with minimal water, 30-37°C | Natural amide-forming catalysts | Strict substrate requirements |
| Amidases | Buffered aqueous medium, 30-40°C | Direct amide formation | Limited to specific substrates |
While enzymatic methods offer excellent selectivity and environmentally friendly conditions, their application to this compound synthesis remains exploratory rather than established practice.
Flow Chemistry Approaches
Continuous flow processing offers advantages for scaling the synthesis of this compound:
| Aspect | Batch Process | Flow Process | Advantage |
|---|---|---|---|
| Mixing | Mechanical stirring | Micromixing in channels | Improved reaction efficiency |
| Heat Transfer | External heating/cooling | Integrated temperature control | Better temperature management |
| Reaction Time | Hours | Minutes | Productivity increase |
| Scale-up | Requires equipment redesign | Linear scaling by operating time | Simplified scale-up |
| Acid Chloride Formation/Use | Two separate operations | In-line formation and use | Minimized handling of sensitive intermediates |
Flow chemistry approaches typically employ the acid chloride method or activated ester formation with continuous feeding of reagents through a temperature-controlled reactor system.
Comparative Analysis of Preparation Methods
Efficiency Comparison
Different synthetic approaches can be evaluated based on multiple criteria:
| Method | Overall Yield | Time Efficiency | Reagent Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| DCC Coupling | 70-85% | Moderate (4-6h) | Moderate | Good for small/medium scale | Moderate (DCU waste) |
| EDC/HOBt Coupling | 75-90% | Low (12-18h) | High | Limited by cost | Lower (water-soluble byproducts) |
| Acid Chloride Method | 65-80% | High (3-5h total) | Low to moderate | Excellent | Higher (corrosive reagents) |
| Microwave-Assisted | 70-85% | Very high (30-40min) | Moderate to high | Limited by equipment | Moderate |
| Enzymatic Method | 50-70% | Very low (24-48h) | Very high | Limited | Very low |
Research indicates that the EDC/HOBt coupling method generally provides the highest yields with the best purity, while the acid chloride method offers the best balance of cost and scalability.
Process Optimization Strategies
Based on comprehensive literature analysis, the following optimization strategies are recommended:
| Scale | Recommended Method | Key Optimization Points |
|---|---|---|
| Laboratory (1-10g) | EDC/HOBt Coupling | Use 1.5 equiv. EDC, 1.2 equiv. HOBt, DMF solvent, room temperature, 12-18h |
| Medium (10-100g) | DCC Coupling | Use 1.1 equiv. DCC, DCM solvent, 0°C to RT, 4-6h, multiple filtrations to remove DCU |
| Large (>100g) | Acid Chloride Method | Use oxalyl chloride with catalytic DMF instead of thionyl chloride, controlled addition of amine at 0-5°C |
For all methods, rigorous exclusion of moisture (particularly for acid chloride and carbodiimide methods) and careful temperature control are essential for achieving optimal yields.
Chemical Reactions Analysis
Types of Reactions: 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The butylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of cyclohexanone derivatives or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
Pharmaceutical Research
Given its structural characteristics, 2-[(butylamino)carbonyl]cyclohexanecarboxylic acid could serve as an intermediate in the synthesis of pharmaceutical compounds. Compounds with similar structures have been utilized in the development of active pharmaceutical ingredients (APIs), particularly those targeting various biological pathways. The structural analogy to other cyclohexane derivatives suggests potential applications in drug discovery and development.
Cosmetic Formulations
The compound's potential applications extend to the cosmetic industry, where it may be evaluated for its safety and efficacy in topical formulations. As indicated by research on cosmetic formulation principles, new ingredients must undergo rigorous testing for stability and skin compatibility before market introduction . The functional groups present in this compound could provide beneficial properties such as moisturizing effects or enhanced skin penetration.
Chemical Synthesis
The compound may also function as a building block for synthesizing other complex organic molecules. Its unique structure could allow for modifications that lead to a variety of derivatives with potentially useful properties in materials science or organic chemistry.
Mechanism of Action
The mechanism of action of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid lies in its dual butylamino-carbonyl-cyclohexane framework. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Influence: The butylamino-carbonyl group in the target compound enhances reactivity compared to simpler analogs like cyclohexanecarboxylic acid. This group facilitates hydrogen bonding and electrostatic interactions, critical for enzyme modulation . Substitution patterns (e.g., n-butyl vs. sec-butyl) alter steric effects. For instance, the sec-butyl variant in shows distinct conformational flexibility, affecting biological target engagement.
The trifluoromethyl derivative in demonstrates superior metabolic stability and enzyme inhibition, highlighting the role of electron-withdrawing groups in enhancing bioactivity.
Synthetic Utility: The compound’s amide bond enables participation in peptide coupling reactions, distinguishing it from non-carbonyl derivatives like 2-aminocyclohexanecarboxylic acid .
Biological Activity
2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid (CAS No. 438613-40-2) is a compound with a unique structure that combines a butylamino group and a carbonyl functionality attached to a cyclohexanecarboxylic acid framework. Its potential biological activities are of interest, particularly in pharmacological and biochemical applications. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₁NO₃, with a molecular weight of approximately 225.31 g/mol. The compound is characterized by the following structural features:
- Functional Groups :
- Butylamino group
- Carbonyl group
- Carboxylic acid group
These functional groups suggest potential reactivity and interaction with biological molecules, which may influence its biological activity.
Biological Activity Overview
Despite the lack of extensive research directly investigating the biological activity of this specific compound, its structural similarity to known bioactive compounds allows for some inferred biological properties.
- Enzyme Interaction : The presence of the carbonyl and carboxylic acid groups suggests that this compound may interact with various enzymes, potentially acting as an inhibitor or substrate in biochemical pathways.
- Cell Signaling Modulation : Similar compounds have been shown to modulate cell signaling pathways, which could lead to changes in gene expression and cellular metabolism.
- Receptor Binding : The butylamino group may facilitate binding to specific receptors or proteins, influencing cellular responses.
Case Studies
While specific case studies on this compound are not available, related compounds have been investigated for various therapeutic effects:
- Neuroprotective Effects : Some derivatives of cyclohexanecarboxylic acids have demonstrated neuroprotective properties in animal models, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Activity : Compounds with similar structures have been explored for their anti-inflammatory effects, indicating that this compound might possess similar properties.
Q & A
Q. What are the common synthetic routes for preparing 2-[(butylamino)carbonyl]cyclohexanecarboxylic acid?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Cyclohexanecarboxylic acid is synthesized through carboxylation of benzene under high-pressure CO₂ and catalytic conditions (e.g., Rh or Pd catalysts) .
- Step 2 : The butylamino carbonyl group is introduced via amide coupling. Reagents like EDCl/HOBt or DCC promote the reaction between cyclohexanecarboxylic acid and butylamine derivatives under anhydrous conditions (e.g., DMF or THF solvent, 0–25°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Table 1 : Example Catalytic Conditions for Amide Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 75–80 |
| DCC | THF | 0–5 | 65–70 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm the cyclohexane backbone and butylamino carbonyl moiety (e.g., carbonyl carbon at ~170 ppm in C NMR) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What are the solubility properties and handling precautions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Adjust pH to enhance aqueous solubility (e.g., neutral or mildly basic conditions) .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a dry, dark environment at 2–8°C to prevent hydrolysis of the amide bond .
Q. How is this compound used as an intermediate in organic synthesis?
It serves as a precursor for:
Q. What are the standard protocols for stability testing?
Conduct accelerated degradation studies:
- Thermal Stability : Heat at 40–60°C for 48–72 hours and monitor decomposition via HPLC .
- Hydrolytic Stability : Expose to pH 3–9 buffers (37°C, 24 hours) and quantify intact compound .
Advanced Research Questions
Q. How can computational methods resolve conformational ambiguities in this compound?
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) to predict dominant chair or boat conformations of the cyclohexane ring .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare energy barriers between axial and equatorial amide orientations .
Table 2 : Computed Energy Differences Between Conformers
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair (axial amide) | 0.0 |
| Chair (equatorial) | 1.2 |
| Boat | 3.8 |
Q. How can catalytic conditions be optimized to improve synthesis yield?
- High-Throughput Screening : Test Pd-catalyzed carbonylative coupling (e.g., using CO gas) with varied ligands (e.g., PPh₃, Xantphos) to enhance efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .
Q. What strategies address contradictions in NMR or crystallographic data?
- Crystallography : Resolve stereochemical ambiguities via X-ray diffraction (e.g., confirm amide orientation relative to cyclohexane) .
- Isotopic Labeling : Use N-labeled butylamine to track coupling efficiency and validate NMR assignments .
Q. How is this compound evaluated for biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
